molecular formula C10H17N3O2S B2626938 Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate CAS No. 2408958-58-5

Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate

Cat. No. B2626938
CAS RN: 2408958-58-5
M. Wt: 243.33
InChI Key: PUXXKJYWDCDNPJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate, also known as TSPO ligand, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TSPO ligand is a synthetic molecule that binds to the mitochondrial translocator protein (TSPO) and is used as a tool to study the role of TSPO in different physiological and pathological processes.

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Synthesis of N-Boc-protected Anilines

Tert-butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This suggests that Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate could potentially be used in similar reactions.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . This indicates that Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate could be used in similar synthetic routes.

Precursor for Selective Derivations

A related compound, Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate, serves as a precursor for further selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems. This suggests that Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate could potentially be used in a similar manner.

Removal of Methyl Tert-butyl Ether

Although not directly related to Tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate, it’s worth noting that tert-butyl compounds have been studied for their role in the removal of methyl tert-butyl ether (MTBE) , a gasoline additive that has caused environmental pollution . The mechanism and application of adsorption and oxidation combined processes have been explored for this purpose .

Development of New Synthetic Routes

The compound has been synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . This synthetic route could potentially be used as a basis for the development of new synthetic routes to other compounds.

properties

IUPAC Name

tert-butyl N-[(2-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-5-7-8(16)6-12-13(7)4/h6,16H,5H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXXKJYWDCDNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)S
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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